2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate
Description
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate (CAS: 105772-24-5) is a synthetic organic compound with the molecular formula C₂₇H₂₁NO₃ and a molecular weight of 407.5 g/mol . Its structure comprises an indeno[1,2-b]pyrrole core fused with a 4-oxo group, substituted at positions 2 and 3 with phenyl rings, and an ethyl acetate moiety at position 1. The SMILES code (CC(=O)OCCN1C(=C(C2=C1C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5) highlights its intricate polycyclic architecture and ester functionality . The compound is commercially available at 98% purity and is utilized in research settings, though its specific applications remain undisclosed in the provided evidence .
Properties
CAS No. |
105772-24-5 |
|---|---|
Molecular Formula |
C27H21NO3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(4-oxo-2,3-diphenylindeno[1,2-b]pyrrol-1-yl)ethyl acetate |
InChI |
InChI=1S/C27H21NO3/c1-18(29)31-17-16-28-25(20-12-6-3-7-13-20)23(19-10-4-2-5-11-19)24-26(28)21-14-8-9-15-22(21)27(24)30/h2-15H,16-17H2,1H3 |
InChI Key |
YAFLSHZSGKWFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C(=C(C2=C1C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate typically involves multi-step organic reactions. One common method involves the condensation of indeno[1,2-b]pyrrole derivatives with acetic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Aminosipro[11H-indeno[1,2-b]quinoxaline-11,4-[4H]pyran] Derivatives
Synthesized via coupling reactions between 2-(4-chlorophenyl)pyrimidines and α-methylenecarbonyl compounds, these derivatives share a fused indeno-heterocyclic core but differ in their substitution patterns . Unlike the target compound’s pyrrole and ester groups, these derivatives feature a spiro-linked pyran ring and an amino group. However, the absence of an ester group could reduce solubility in polar solvents compared to the target compound .
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]pyrrolo[1,2-b]pyridazine Derivative
This compound (from EP 4374877 A2) contains a pyrrolo[1,2-b]pyridazine core with halogen substituents (F, I) and a carboxylic acid ester . While both compounds share ester functionalities, the target compound lacks halogens, which are critical for modulating electronic properties and binding affinity in pharmaceuticals. The iodine atom in the pyridazine derivative may confer heavy-atom effects useful in crystallography, a feature absent in the target compound .
Belotecan Hydrochloride
Belotecan (CAS: 213819-48-8) is a pyranoindolizinoquinoline derivative and a topoisomerase I inhibitor used in cancer therapy . Though structurally distinct, both compounds feature polycyclic heteroaromatic systems. However, the acetate group in the target compound could serve as a prodrug moiety, unlike belotecan’s hydroxyl and amine groups, which are directly involved in pharmacological activity .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: The target compound’s ester group offers synthetic versatility for derivatization, contrasting with the rigid spiro systems in indenoquinoxalines and the halogenated pyridazines .
- Pharmaceutical Potential: While belotecan’s clinical success stems from its topoisomerase inhibition , the target compound’s lack of hydrophilic groups (e.g., -OH, -NH₂) may limit direct therapeutic use unless modified.
- Synthetic Challenges: The indenopyrrole core’s steric hindrance (due to phenyl substituents) may complicate crystallization compared to smaller heterocycles like pyridazines .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₃O₂
- Molecular Weight : 301.33 g/mol
The compound features an indeno-pyrrole framework, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with indeno-pyrrole structures exhibit significant anticancer properties. A study demonstrated that derivatives of this class can induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. Specifically, the compound was shown to downregulate Bcl-2 and upregulate Bax expression levels, leading to enhanced apoptosis in cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound suggest potential applications in neurodegenerative diseases. In vitro studies indicated that the compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating neuroinflammatory pathways .
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indeno-pyrrole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results showed that one derivative exhibited an IC50 value of 5 µM, significantly lower than that of standard chemotherapeutics .
Evaluation of Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several indeno-pyrrole compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent .
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | Result |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 5 µM |
| Antimicrobial | Agar Diffusion Test | MIC = 32 µg/mL (S. aureus) |
| Neuroprotective | Cell Viability Assay | Significant protection observed |
Q & A
Basic: What are the recommended methods for synthesizing 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, often starting with indenopyrrole precursors and functionalizing the 1(4H)-yl position with an ethyl acetate group via nucleophilic substitution or esterification. Key steps include:
- Core scaffold formation : Cyclocondensation of substituted indenopyrroles with phenylacetylene derivatives under reflux conditions (toluene, 110°C, 12–24 hrs).
- Esterification : Reaction with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–8 hrs .
Optimization strategies : - Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the indenopyrrole core and ester group geometry. SHELX programs (e.g., SHELXL) are standard for refining crystal structures .
- NMR spectroscopy :
- ¹H NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for diphenyl groups) and ethyl acetate protons (δ 1.2–4.3 ppm) .
- ¹³C NMR : Confirm carbonyl signals (δ 170–175 ppm for ester and oxo groups).
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 440–450) .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Answer:
Employ density functional theory (DFT) to:
- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites on the indenopyrrole core.
- Transition-state analysis : Model interactions with catalysts (e.g., Pd complexes) during cross-coupling reactions.
Example workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
Validate with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from dynamic effects or impurities. Mitigation steps:
- Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of phenyl groups).
- 2D experiments (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons.
- Spiking experiments : Add authentic samples of suspected byproducts (e.g., deacetylated analogs) to identify impurities .
Advanced: How does the compound’s stereoelectronic profile influence its biological activity?
Answer:
The indenopyrrole core’s planarity and ester group flexibility modulate interactions with targets (e.g., kinase enzymes):
- Molecular docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina).
- SAR studies : Compare with analogs (e.g., methyl vs. ethyl esters) to correlate logP values with cell permeability .
Key finding : The 4-oxo group enhances hydrogen bonding with Lys residues in kinases, while diphenyl groups stabilize hydrophobic interactions .
Basic: What are the best practices for storing this compound to prevent degradation?
Answer:
- Temperature : Store at –20°C in amber vials to avoid light-induced oxidation.
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8 to prevent ester hydrolysis .
Advanced: How can isotopic labeling (e.g., ¹³C/²H) track metabolic pathways in vitro?
Answer:
- Synthesis of labeled analogs : Introduce ¹³C at the acetate moiety via labeled ethyl chloroacetate.
- LC-MS/MS analysis : Monitor metabolite formation (e.g., deacetylated products) in hepatocyte incubations.
Example protocol : - Incubate with human liver microsomes (37°C, NADPH cofactor).
- Quench with acetonitrile, extract metabolites, and analyze via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
